3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

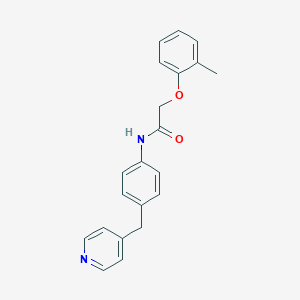

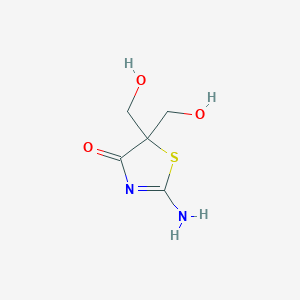

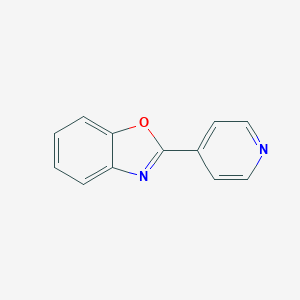

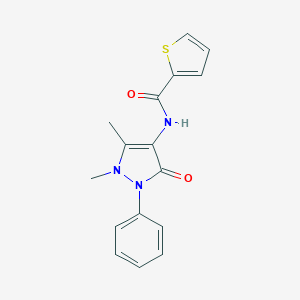

The compound “3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL” is a complex organic molecule. It contains an allylthio group (-S-CH2-CH=CH2), an aminophenyl group (a benzene ring with an -NH2 group), and a 1,2,4-triazin-5-ol group (a triazine ring with a hydroxyl group at the 5th position) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the aromatic aminophenyl group and the triazine ring suggests that the compound may exhibit resonance, which could affect its chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The allylthio group might participate in reactions involving the sulfur atom or the carbon-carbon double bond. The aminophenyl group could engage in reactions typical of aromatic amines, and the triazine ring might undergo reactions at the hydroxyl group or with the ring itself .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like -OH and -NH2 might make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1,2,4-Triazine derivatives, including compounds like "3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL," are synthesized through various strategies to explore their reactivity towards electrophilic and nucleophilic reagents. These compounds have shown a versatile range of chemical behaviors depending on solvent polarity, temperature, molarity, and tautomeric forms present (Makki, Abdel-Rahman, & Alharbi, 2019). The synthesis pathways are crucial for tailoring these compounds for specific biological and pharmacological applications.

Biological Significance

The triazine scaffold, as found in these derivatives, is noted for a wide spectrum of biological activities. This includes antimicrobial, anticancer, anti-HIV, and various enzymatic effects, making them valuable in medicinal and pharmacological research. The biological evaluation of synthesized 1,2,4-triazine derivatives underscores their potential as drug candidates or bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Applications in Medicinal Chemistry

Heterocyclic compounds bearing the triazine scaffold are integral in medicinal chemistry, showing promise across various therapeutic areas. The triazine nucleus, thanks to its pharmacological profile, serves as an interesting core for developing future drugs with antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties (Verma, Sinha, & Bansal, 2019).

Industrial and Agricultural Use

Apart from medicinal applications, 3- and 4-substituted amino-1,2,4-triazoles have found use in agriculture and industry, including the production of plant protection products and pharmaceuticals. These derivatives also contribute to the creation of heat-resistant polymers and products with fluorescent properties, demonstrating the versatility of 1,2,4-triazine derivatives in various scientific and practical fields (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVJHOVIHOYRMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365035 |

Source

|

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

353516-57-1 |

Source

|

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)